methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocycles renowned for diverse pharmacological activities. Its structure features a tetrahydropyrimidine core substituted with a 4-ethoxyphenyl group at position 4, a methyl ester at position 5, and a 4-bromobenzenesulfonylmethyl moiety at position 4. The 4-ethoxyphenyl substituent may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 6-[(4-bromophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O6S/c1-3-30-15-8-4-13(5-9-15)19-18(20(25)29-2)17(23-21(26)24-19)12-31(27,28)16-10-6-14(22)7-11-16/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDPDPEPLUUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours to yield the desired tetrahydropyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:
Key Observations :
- Sulfonyl vs. Thioxo Groups : The target compound’s 4-bromobenzenesulfonylmethyl group distinguishes it from analogs like the thioxo derivative in . Sulfonyl groups enhance electrophilicity and may improve receptor binding compared to thioxo moieties .
- Bromo Substituent Position: Bromine at the para position (4-bromophenyl in vs.
- Ester Groups : Methyl esters (target compound) generally confer higher metabolic stability than ethyl esters (e.g., ), though ethyl esters may improve solubility .
Crystallographic and Structural Insights
- Target Compound: No crystallographic data is provided, but SHELX programs () are widely used for DHPM structure determination .
- Analog Structures : reports a crystal structure (R factor = 0.048) for a 3-ethoxy-4-hydroxyphenyl derivative, demonstrating the precision achievable with modern refinement tools .
Biological Activity
Methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrimidine ring substituted with various functional groups. The presence of the bromobenzenesulfonyl and ethoxyphenyl moieties contributes to its biological profile.
Molecular Formula : C21H20BrN2O5S
Molecular Weight : 478.36 g/mol
Antitumor Activity
Research indicates that tetrahydropyrimidines exhibit significant antitumor properties. A study on related compounds demonstrated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Similar tetrahydropyrimidine derivatives have been reported to exhibit antiviral effects by disrupting viral replication processes. For example, studies have shown that related compounds can inhibit the replication of viruses such as HIV and influenza .
Anti-inflammatory Effects
The anti-inflammatory properties of tetrahydropyrimidines have been attributed to their ability to modulate inflammatory pathways. Compounds in this class can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Calcium Channel Modulation : Some studies suggest that these compounds may interact with calcium channels, influencing cellular signaling pathways involved in cell proliferation and apoptosis .
- Adrenoceptor Blocking : The compound may act as an adrenoceptor antagonist, which could explain its potential in managing conditions related to excessive adrenergic activity .
Case Studies
- Antitumor Efficacy : In a preclinical study involving various cancer cell lines, a derivative of the compound demonstrated significant cytotoxicity with an IC50 value of 50 nM against prostate cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .
- Antiviral Activity : A study evaluated a series of tetrahydropyrimidine derivatives against HIV. One derivative showed a 70% reduction in viral load at a concentration of 10 µM, indicating promising antiviral activity that warrants further exploration .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
